5-(5-bromo-2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(5-Bromo-2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a unique combination of a bromo-substituted furan ring and a triazole ring
Scientific Research Applications
5-(5-Bromo-2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors.
Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Industry: The compound is explored for its use in the synthesis of advanced materials and as a precursor for other heterocyclic compounds.
Mechanism of Action
Without specific context, it’s challenging to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological macromolecules. The presence of a bromine atom and a thiol group could enable covalent binding to target proteins .
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As a general rule, handling of organic compounds should be done in a well-ventilated area while wearing appropriate personal protective equipment. The compound should be stored properly to prevent degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-bromo-2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Bromination of 2-furyl compounds: The starting material, 2-furyl compounds, undergoes bromination to introduce the bromo substituent at the 5-position of the furan ring.
Formation of the triazole ring: The brominated furan compound is then reacted with appropriate reagents to form the triazole ring. This step often involves the use of hydrazine derivatives and other nitrogen-containing reagents.
Introduction of the thiol group: The final step involves the introduction of the thiol group at the 3-position of the triazole ring. This can be achieved through various methods, including thiolation reactions using thiolating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and triazole formation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromo-2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromo substituent can be reduced to form the corresponding furan compound.
Substitution: The bromo substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: 5-(2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol.
Substitution: Various substituted furan-triazole-thiol derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromo-2-furyl)quinoxaline
- 3-(5-Bromo-2-furyl)-2-quinoxalone
- 3-(5-Nitro-2-furyl)-2-(5-bromo-2-furyl)acrylic acid
Uniqueness
5-(5-Bromo-2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to its combination of a bromo-substituted furan ring and a triazole ring with a thiol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(5-bromofuran-2-yl)-4-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3OS/c1-11-6(9-10-7(11)13)4-2-3-5(8)12-4/h2-3H,1H3,(H,10,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PETGUNMIFOCGMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC=C(O2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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